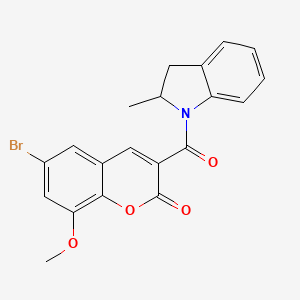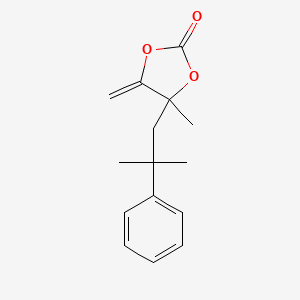![molecular formula C11H13N3O2 B4319000 [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 728024-46-2](/img/structure/B4319000.png)
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the triazole ring, along with two hydroxymethyl groups. Triazoles are known for their stability and versatility in various chemical reactions, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions are generally mild, and the reaction proceeds efficiently at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of click chemistry allows for high yields and purity, making it suitable for industrial applications. The reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Triazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the production of polymers, agrochemicals, and pharmaceuticals. Its versatility and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects. The hydroxymethyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole: A basic triazole structure without the 3-methylphenyl and hydroxymethyl groups.
1-(4-methylphenyl)-1H-1,2,3-triazole: Similar to the target compound but with a 4-methylphenyl group.
1-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a 3-chlorophenyl group instead of a 3-methylphenyl group.
Uniqueness
The presence of the 3-methylphenyl group and two hydroxymethyl groups in [1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol imparts unique chemical properties. These functional groups enhance its reactivity and binding affinity, making it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
728024-46-2 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-1-(3-methylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-8-3-2-4-9(5-8)14-11(7-16)10(6-15)12-13-14/h2-5,15-16H,6-7H2,1H3 |
Clé InChI |
ISZRWLBQJGUJMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=C(N=N2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4318927.png)
![1-{1-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B4318937.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B4318947.png)
![6-(4-chlorophenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4318957.png)
![5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4318967.png)
![3-amino-5-chloro-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4318968.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B4318972.png)
![phenyl N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B4318979.png)
![5-[2-(diethylamino)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318985.png)
![5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318987.png)

![tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate](/img/structure/B4319017.png)
